molecular formula C9H10O2 B143165 o-Tolylacetic acid CAS No. 644-36-0

o-Tolylacetic acid

Cat. No. B143165
CAS RN: 644-36-0
M. Wt: 150.17 g/mol
InChI Key: RZWGTXHSYZGXKF-UHFFFAOYSA-N
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Patent
US04962230

Procedure details

In a 100 ml autoclave, the inside atmosphere of which had previously been replaced with argon, were placed 0.3 g (2 mmoles) of 2-methylenephenylacetic acid and 20 ml of methanol. Then, 8.4 mg (0.01 mmole) of Ru((+)-BINAP)(O2CCH3)2 prepared according to the same manner as in Referential Example 3 except using (+)-BINAP in place of (-)-BINAP was added to the mixture to perform hydrogenation for 24 hours at a hydrogen pressure of 100 kg/cm2 and at a reaction temperature of 30° C. to provide 0.3 g of 2-methylphenylacetic acid. The yield was 100%.
Name
2-methylenephenylacetic acid
Quantity
0.3 g
Type
reactant
Reaction Step One
[Compound]
Name
Ru((+)-BINAP)(O2CCH3)2
Quantity
8.4 mg
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
20 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[CH2:1]=[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]1[CH2:8][C:9]([OH:11])=[O:10].C1C=CC(P(C2C=CC3C(=CC=CC=3)C=2C2C3C(=CC=CC=3)C=CC=2P(C2C=CC=CC=2)C2C=CC=CC=2)C2C=CC=CC=2)=CC=1.[H][H]>CO>[CH3:1][C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][C:3]=1[CH2:8][C:9]([OH:11])=[O:10]

Inputs

Step One
Name
2-methylenephenylacetic acid
Quantity
0.3 g
Type
reactant
Smiles
C=C1C(C=CC=C1)CC(=O)O
Step Two
Name
Ru((+)-BINAP)(O2CCH3)2
Quantity
8.4 mg
Type
reactant
Smiles
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=C(C4=CC=CC=C4C=C3)C5=C(C=CC6=CC=CC=C65)P(C7=CC=CC=C7)C8=CC=CC=C8
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]
Step Five
Name
Quantity
20 mL
Type
solvent
Smiles
CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added to the mixture
CUSTOM
Type
CUSTOM
Details
for 24 hours
Duration
24 h

Outcomes

Product
Name
Type
product
Smiles
CC1=C(C=CC=C1)CC(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 0.3 g
YIELD: PERCENTYIELD 100%
YIELD: CALCULATEDPERCENTYIELD 99.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.